Chimassorb 119

説明

Chimassorb 119 is a hindered amine light stabilizer (HALS) used primarily to protect polymers from degradation caused by ultraviolet (UV) radiation. It is a monomeric compound known for its high molecular weight and excellent polymer compatibility. This compound is particularly effective in providing long-term thermal stability and resistance to chemical attack, making it a valuable additive in various industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: Chimassorb 119 is synthesized through a series of chemical reactions involving the formation of triazine rings and the incorporation of piperidyl groups. The key steps include:

Formation of Triazine Rings: The synthesis begins with the formation of triazine rings through the reaction of cyanuric chloride with amines.

Incorporation of Piperidyl Groups: The triazine rings are then reacted with piperidyl amines to introduce sterically hindered piperidyl groups, which are crucial for the light stabilizing properties of this compound.

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure consistent product quality. The process typically includes:

Reactor Setup: Large reactors equipped with temperature and pressure control systems.

Purification: The crude product is purified using techniques such as recrystallization and chromatography to remove impurities.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards

化学反応の分析

Types of Reactions: Chimassorb 119 undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly when exposed to UV light, leading to the formation of stable nitroxyl radicals.

Substitution: Substitution reactions can occur at the piperidyl groups, allowing for the modification of the compound’s properties.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and oxygen.

Substitution Reagents: Substitution reactions often involve alkyl halides or other electrophilic reagents.

Major Products Formed:

Oxidation Products: The primary oxidation products are nitroxyl radicals, which play a crucial role in the light stabilizing mechanism of this compound.

Substitution Products: Substitution reactions can yield various derivatives with modified stabilizing properties

科学的研究の応用

Key Applications

-

Automotive Industry

- Use : Protects automotive plastics from UV-induced discoloration and degradation.

- Benefit : Maintains the aesthetic and mechanical properties of components over time.

- Case Study : A study demonstrated that automotive parts treated with Chimassorb 119 showed significantly less yellowing and brittleness after prolonged UV exposure compared to untreated samples.

-

Construction Materials

- Use : Incorporated into roofing membranes, siding, and other exterior materials.

- Benefit : Enhances resistance to weathering and prolongs service life.

- Case Study : Research indicated that roofing materials containing this compound exhibited improved color retention and mechanical performance after exposure to harsh environmental conditions for several years.

-

Consumer Goods

- Use : Used in the production of outdoor furniture, toys, and packaging materials.

- Benefit : Prevents fading and maintains the integrity of products exposed to sunlight.

- Case Study : Consumer products treated with this compound were found to retain their original colors and physical properties longer than those without stabilization.

-

Polymer Blends

- Use : Enhances the stability of polymer blends used in various applications.

- Benefit : Improves compatibility with fillers and pigments, leading to better processing control.

- Case Study : Blends containing this compound demonstrated superior thermal stability and reduced extraction rates compared to blends using lower molecular weight stabilizers .

Environmental Considerations

While this compound is effective in stabilizing polymers, it is important to note potential environmental hazards associated with its use. It has been identified as an irritant and poses risks to aquatic life with long-lasting effects. Studies have shown a significant potential for skin sensitization upon exposure . As such, careful handling and consideration of its environmental impact are essential.

作用機序

The mechanism of action of Chimassorb 119 involves the stabilization of polymers through the scavenging of free radicals generated by UV radiation. The key steps include:

Free Radical Scavenging: this compound captures free radicals formed during the photodegradation of polymers, preventing the propagation of chain reactions that lead to polymer breakdown.

Nitroxyl Radical Formation: Upon exposure to UV light, this compound forms stable nitroxyl radicals, which further inhibit the degradation process by neutralizing additional free radicals.

UV Absorption: The compound also absorbs UV radiation, converting it into less harmful thermal energy, thereby protecting the polymer matrix

類似化合物との比較

Chimassorb 2020: Another HALS with high molecular weight and excellent UV stability.

Tinuvin 111: A HALS known for its synergistic effects when combined with other stabilizers .

Chimassorb 119 stands out due to its unique combination of properties, making it a versatile and effective stabilizer in various applications.

生物活性

Chimassorb 119, a hindered amine light stabilizer (HALS), is widely used in various industries to enhance the durability and longevity of polymers exposed to ultraviolet (UV) radiation. Its unique chemical structure allows it to function effectively as a free radical scavenger , which is critical in preventing polymer degradation caused by photo-oxidation.

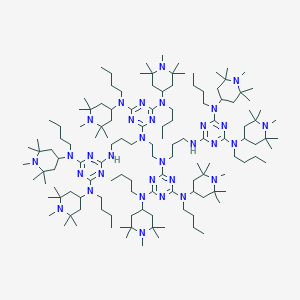

This compound has a complex molecular structure with a molecular formula of and a molecular weight of approximately 2285.61 g/mol. It appears as a white to off-white powder, with a melting point ranging from 146-150 °C. The compound is soluble in organic solvents such as chloroform and toluene but exhibits low solubility in water.

The primary mechanism by which this compound operates is through hydrogen abstraction . Under UV exposure, polymer chains can generate free radicals that lead to chain degradation. This compound donates hydrogen atoms to these free radicals, thereby converting them into stable species and halting further degradation. This reaction can be summarized as follows:

This process not only extends the lifespan of polymers but also maintains their mechanical properties, making this compound an essential additive in various applications including automotive, construction, and consumer goods .

Biological Activity and Environmental Impact

Despite its beneficial properties in materials science, this compound poses certain biological risks. It has been identified as an irritant and may cause allergic skin reactions. Notably, it has shown potential for skin sensitization, with significant percentages of test subjects exhibiting reactions upon exposure. Additionally, it is classified as toxic to aquatic life with long-lasting effects .

Case Studies on Biological Effects

- Skin Sensitization Studies : Research indicates that exposure to this compound can lead to allergic reactions in sensitive individuals. In one study, a significant percentage of subjects developed dermatitis after contact with materials containing this compound.

- Aquatic Toxicity Assessments : Studies assessing the environmental impact of this compound have demonstrated its toxicity to various aquatic organisms. Long-term exposure studies reveal that even low concentrations can adversely affect aquatic ecosystems, highlighting the need for careful management and regulation when using this compound in industrial applications .

Comparative Analysis with Other Hindered Amine Light Stabilizers

This compound shares structural similarities with other HALS but stands out due to its superior protective capabilities against UV degradation. Below is a comparative table illustrating its features alongside other common HALS:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | Strong free radical scavenger; effective in UV protection | |

| Tinuvin 770 | Varies | High efficiency in clear coatings; less effective at high temperatures |

| Hostavin N30 | Varies | Good thermal stability; primarily used in polyolefins |

| Cyasorb UV-531 | Varies | Effective in polycarbonate applications; lower molecular weight than this compound |

This compound's complex structure allows it to provide superior protection against UV degradation compared to many similar compounds, making it particularly valuable for long-term applications in harsh environments .

特性

IUPAC Name |

6-N-[3-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[2-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[3-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]amino]propyl]amino]ethyl]amino]propyl]-2-N,4-N-dibutyl-2-N,4-N-bis(1,2,2,6,6-pentamethylpiperidin-4-yl)-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C132H250N32/c1-49-57-71-157(97-81-117(9,10)147(41)118(11,12)82-97)109-135-105(136-110(143-109)158(72-58-50-2)98-83-119(13,14)148(42)120(15,16)84-98)133-67-65-69-155(107-139-113(161(75-61-53-5)101-89-125(25,26)151(45)126(27,28)90-101)145-114(140-107)162(76-62-54-6)102-91-127(29,30)152(46)128(31,32)92-102)79-80-156(108-141-115(163(77-63-55-7)103-93-129(33,34)153(47)130(35,36)94-103)146-116(142-108)164(78-64-56-8)104-95-131(37,38)154(48)132(39,40)96-104)70-66-68-134-106-137-111(159(73-59-51-3)99-85-121(17,18)149(43)122(19,20)86-99)144-112(138-106)160(74-60-52-4)100-87-123(21,22)150(44)124(23,24)88-100/h97-104H,49-96H2,1-48H3,(H,133,135,136,143)(H,134,137,138,144) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXXKGVQBCBSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CC(N(C(C1)(C)C)C)(C)C)C2=NC(=NC(=N2)NCCCN(CCN(CCCNC3=NC(=NC(=N3)N(CCCC)C4CC(N(C(C4)(C)C)C)(C)C)N(CCCC)C5CC(N(C(C5)(C)C)C)(C)C)C6=NC(=NC(=N6)N(CCCC)C7CC(N(C(C7)(C)C)C)(C)C)N(CCCC)C8CC(N(C(C8)(C)C)C)(C)C)C9=NC(=NC(=N9)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C132H250N32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047122 | |

| Record name | 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2285.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2'-1,2-ethanediylbis[N2-[3-[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N4,N6-dibutyl-N4,N6-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

106990-43-6 | |

| Record name | Chimassorb 119 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106990-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tinuvin 119 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106990436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2'-1,2-ethanediylbis[N2-[3-[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N4,N6-dibutyl-N4,N6-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N',N'',N'''-tetrakis(4,6-bis(butyl-(N-methyl-2,2,6,6-tetramethylpiperidin-4-yl)amino)triazin-2-yl)-4,7-diazadecane-1,10-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2'-1,2-ethanediylbis[N2-[3-[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N4,N6-dibutyl-N4,N6-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIOXIDANT 119 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBL01213LI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。